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Compound of Interest

Compound Name: LY2794193

Cat. No.: B608717 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY2794193, a highly potent and

selective metabotropic glutamate receptor 3 (mGlu3) agonist. The document consolidates key

preclinical data, outlines experimental methodologies, and visualizes the compound's

mechanism of action and relevant research workflows. It is intended to serve as a foundational

resource for professionals engaged in neuroscience research and the development of novel

therapeutics for psychiatric and neurological disorders.

Core Compound Profile: LY2794193
LY2794193, identified as (1S,2S,4S,5R,6S)-2-amino-4-[(3-

methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a small molecule tool

compound developed for its remarkable selectivity and potency as an agonist for the mGlu3

receptor. As a member of the Group II metabotropic glutamate receptors, mGlu3 receptors are

G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. These

receptors are predominantly expressed in the central nervous system (CNS) on both neurons

and glial cells (astrocytes), positioning them as critical regulators of synaptic transmission and

neuronal environment.

The therapeutic potential of modulating mGlu3 receptors is under investigation for a range of

CNS disorders, including schizophrenia, anxiety, depression, pain, and epilepsy. LY2794193
provides a selective tool to probe these functions.
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Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of LY2794193 from published

preclinical studies.

Table 1: Receptor Binding Affinity and Functional Potency

Parameter
Receptor/Assa
y

Value Species Source

Ki human mGlu3 0.927 nM Human

Ki human mGlu2 412 nM Human

EC₅₀ human mGlu3 0.47 nM Human

EC₅₀ human mGlu2 47.5 nM Human

EC₅₀ (High

Affinity)

Ca²⁺ Oscillation

Inhibition
0.44 nM

Rat (Cortical

Neurons)

| EC₅₀ (Low Affinity) | Ca²⁺ Oscillation Inhibition | 43.6 nM | Rat (Cortical Neurons) | |

Table 2: Pharmacokinetic Profile in Male Sprague-Dawley Rats

Route Dose Parameter Value Source

Intravenous
(i.v.)

1 mg/kg Clearance (CL)
18.3
mL/min/kg

Volume of

Distribution (Vd)
1.17 L/kg

Half-life (T₁/₂) 3.1 h

Subcutaneous

(s.c.)
3 mg/kg Cₘₐₓ 6.78 µM

Tₘₐₓ 0.44 h

AUC 9.9 µM·h
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| | | Bioavailability (F) | 121% | |

Table 3: Preclinical In Vivo Efficacy Data

Model Species Dosing Key Finding Source

PCP-Induced
Hyperlocomoti
on

Rat
1-30 mg/kg,
s.c.

Dose-related
reduction in
ambulation
(significant at
10 & 30 mg/kg)

Absence

Epilepsy

(WAG/Rij)

Rat
1 or 10 mg/kg,

i.p.

Reduced number

and duration of

spike-wave

discharges

(SWDs)

Depressive-like

Behavior
Rat (WAG/Rij)

1 or 10 mg/kg,

i.p.

Significantly

reduced

immobility time in

the Forced Swim

Test

| Thalamo-accumbal Transmission | Mouse | (N/A) | Normalized PCP-induced impairments in

synaptic transmission | |

Signaling Pathways and Mechanism of Action
Activation of the mGlu3 receptor by LY2794193 initiates a cascade of intracellular events. As a

Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase,

leading to a reduction in cyclic AMP (cAMP) levels. This mechanism is crucial for its role as a

presynaptic autoreceptor, where its activation can decrease the release of glutamate.

Furthermore, on astrocytes, mGlu3 activation promotes the release of neuroprotective and anti-

inflammatory factors.
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[https://www.benchchem.com/product/b608717#ly2794193-for-neuroscience-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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